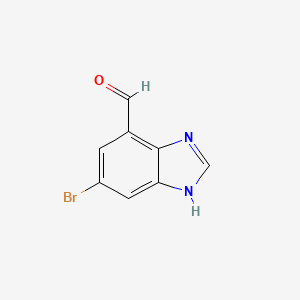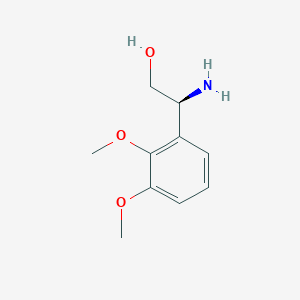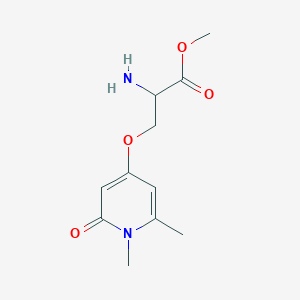
1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an aminoethyl group attached to a dihydropyridine ring, which is further stabilized by two hydrochloride groups
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoethylamine and a suitable dihydropyridine precursor.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The final product is often purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are often carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products: The major products formed from these reactions include substituted pyridines, reduced dihydropyridines, and various aminoethyl derivatives.
Scientific Research Applications
1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other dihydropyridines like nifedipine and amlodipine, which are well-known for their use in cardiovascular medicine.
Uniqueness: Unlike these compounds, this compound has a unique aminoethyl group that imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C7H12Cl2N2O |
|---|---|
Molecular Weight |
211.09 g/mol |
IUPAC Name |
1-(2-aminoethyl)pyridin-4-one;dihydrochloride |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-3-6-9-4-1-7(10)2-5-9;;/h1-2,4-5H,3,6,8H2;2*1H |
InChI Key |
CIJFZGJOMWTOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=CC1=O)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B13547702.png)



![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate](/img/structure/B13547729.png)
![[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid](/img/structure/B13547731.png)





![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B13547770.png)

![2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)
